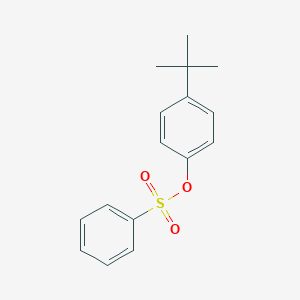
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol, also known as CGP 12177, is a selective beta-adrenoceptor antagonist. It was first synthesized in 1978 by Swiss pharmaceutical company Ciba-Geigy. Since then, it has been extensively studied for its potential applications in the fields of medicine and biology.
Mechanism of Action
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 acts as a selective beta-adrenoceptor antagonist, which means that it binds to and blocks the beta-adrenergic receptors, preventing the action of the neurotransmitters epinephrine and norepinephrine. This results in a decrease in heart rate, blood pressure, and bronchial smooth muscle tone.
Biochemical and Physiological Effects:
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, as well as bronchial smooth muscle tone. It has also been shown to increase insulin secretion and glucose uptake in muscle cells, suggesting a potential role in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has several advantages as a research tool. It is highly selective for beta-adrenoceptor subtypes, allowing for the study of specific receptor subtypes. It also has a long half-life, which allows for prolonged experiments. However, 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has some limitations as a research tool. It has poor solubility in water, which can make it difficult to administer in experiments. It also has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research involving 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177. One area of research is the development of more potent and selective beta-adrenoceptor antagonists. Another area of research is the exploration of the potential therapeutic applications of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 in the treatment of various diseases, including heart failure, asthma, and obesity. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 and its potential mechanisms of action.
Synthesis Methods
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 can be synthesized through a multistep process involving the reaction of 2-isopropyl-5-methylphenol with cyclopentylamine, followed by the reaction of the resulting intermediate with 3-(chloropropyl)diethylamine. The final product is obtained through purification and crystallization.
Scientific Research Applications
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has been extensively studied for its potential applications in the fields of medicine and biology. It has been used as a research tool to study the beta-adrenergic receptor system, which is involved in the regulation of many physiological processes, including cardiac function, metabolism, and immune response. 1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol 12177 has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including heart failure, asthma, and obesity.
properties
Product Name |
1-(Cyclopentylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-(cyclopentylamino)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-13(2)17-9-8-14(3)10-18(17)21-12-16(20)11-19-15-6-4-5-7-15/h8-10,13,15-16,19-20H,4-7,11-12H2,1-3H3 |
InChI Key |
BGYQTSBPTXZNPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CNC2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)

![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)


![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
